molecular formula C17H22N2O4S2 B3982903 N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide

Cat. No.: B3982903
M. Wt: 382.5 g/mol
InChI Key: QVIKTBCAHCWJHN-UHFFFAOYSA-N
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Description

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide is a synthetic organic compound with a complex structure. It contains a sulfamoyl group, a methoxyphenyl group, and a thiophenyl group, making it a molecule of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The key steps include:

    Formation of the Sulfamoyl Intermediate: This involves the reaction of diethylamine with a suitable sulfonyl chloride to form the diethylsulfamoyl group.

    Acetamide Formation: The thiophen-2-yl group is introduced via a coupling reaction with an acetamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of catalysts and optimized reaction temperatures and pressures are common practices to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-phenylacetamide
  • N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(2-thienyl)acetamide

Uniqueness

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-(thiophen-2-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4S2/c1-4-19(5-2)25(21,22)14-8-9-16(23-3)15(12-14)18-17(20)11-13-7-6-10-24-13/h6-10,12H,4-5,11H2,1-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVIKTBCAHCWJHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)NC(=O)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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